molecular formula C7H3F3N2O6S B6302066 2,6-Dinitro-4-(trifluoromethylsulfinyl)phenol CAS No. 1357625-00-3

2,6-Dinitro-4-(trifluoromethylsulfinyl)phenol

Cat. No.: B6302066
CAS No.: 1357625-00-3
M. Wt: 300.17 g/mol
InChI Key: JKAONPWVCFMBCO-UHFFFAOYSA-N
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Description

2,6-Dinitro-4-(trifluoromethylsulfinyl)phenol is a chemical compound belonging to the group of nitrophenols. The molecular formula of this compound is C7H3F3N2O6S, and it has a molecular weight of 300.17 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dinitro-4-(trifluoromethylsulfinyl)phenol typically involves nitration reactions. The starting material is often a phenol derivative, which undergoes nitration using a mixture of nitric acid and sulfuric acid. The trifluoromethylsulfinyl group is introduced through a sulfoxidation reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dinitro-4-(trifluoromethylsulfinyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

2,6-Dinitro-4-(trifluoromethylsulfinyl)phenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of high-performance materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2,6-Dinitro-4-(trifluoromethylsulfinyl)phenol involves its interaction with specific molecular targets. The nitro groups and the trifluoromethylsulfinyl group play a crucial role in its reactivity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dinitro-4-(trifluoromethyl)phenol
  • 4-Hydroxy-3,5-dinitrobenzotrifluoride
  • Alpha,alpha,alpha-Trifluoro-2,6-dinitro-p-cresol

Uniqueness

2,6-Dinitro-4-(trifluoromethylsulfinyl)phenol is unique due to the presence of the trifluoromethylsulfinyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2,6-dinitro-4-(trifluoromethylsulfinyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2O6S/c8-7(9,10)19(18)3-1-4(11(14)15)6(13)5(2-3)12(16)17/h1-2,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAONPWVCFMBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])S(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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